2-(2-Fluorocyclohexyl)acetic acid
Description
2-(2-Fluorocyclohexyl)acetic acid is a fluorinated cyclohexane derivative with a carboxylic acid group directly attached to the cyclohexane ring at the 2-position, where a fluorine atom is also substituted. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated or aromatic analogues. The compound’s cyclohexane ring adopts a chair conformation, influencing its spatial arrangement and intermolecular interactions .
Properties
IUPAC Name |
2-(2-fluorocyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLOKBBYKZQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorocyclohexyl)acetic acid typically involves the fluorination of cyclohexane derivatives followed by the introduction of the acetic acid group. One common method is the reaction of cyclohexylacetic acid with a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination step, followed by batch processing for the acetic acid introduction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorocyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(2-Fluorocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorocyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to alterations in metabolic pathways or signaling processes, depending on the biological context.
Comparison with Similar Compounds
2-(2-Fluorophenyl)acetic Acid
- Structural Differences : The fluorine atom is attached to an aromatic phenyl ring instead of a saturated cyclohexane ring.
- Synthesis : Prepared via nucleophilic substitution of 2-fluorobenzonitrile with NaOH, yielding 99% purity .
- Physicochemical Properties :
- Higher aromaticity reduces conformational flexibility compared to the cyclohexyl analogue.
- Lower lipophilicity (logP ~1.2) due to the planar phenyl ring, versus the cyclohexyl group’s 3D structure.
- pKa ~3.5 (carboxylic acid), similar to 2-(2-fluorocyclohexyl)acetic acid.
Data Table 1: Comparison of Fluorinated Acetic Acid Derivatives
| Property | This compound | 2-(2-Fluorophenyl)acetic Acid |
|---|---|---|
| Molecular Formula | C₈H₁₃FO₂ | C₈H₇FO₂ |
| Molecular Weight | 176.19 g/mol | 154.14 g/mol |
| logP (Predicted) | ~2.5 | ~1.2 |
| pKa | ~3.4 | ~3.5 |
| Ring Type | Saturated cyclohexane | Aromatic phenyl |
| Key Applications | Metabolic stability studies | Bioisostere in drug design |
Acetic Acid, 2-[(2-Fluorocyclohexyl)oxy] (CAS 1355329-00-8)
- Structural Difference : Contains an ether linkage (–O–) between the cyclohexyl and acetic acid groups.
- Impact on Properties: Reduced acidity (pKa ~4.2) due to the electron-donating ether oxygen. Higher solubility in polar solvents compared to the direct-attachment analogue.
2-(1-Fluorocyclohexyl)-2-Hydroxyacetamide (CAS 343867-91-4)
- Structural Differences : Features a hydroxyl (–OH) and amide (–CONH₂) group instead of a carboxylic acid.
- Physicochemical Properties :
- Higher hydrogen-bonding capacity, improving water solubility.
- Reduced acidity (amide pKa ~15 vs. carboxylic acid pKa ~3.5).
- Biological Relevance: Potential neuroactive properties, similar to other cyclohexyl derivatives .
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Structural Differences : Bromine and methoxy substituents on an aromatic ring.
- Electronic Effects :
- Bromine (electron-withdrawing) increases acidity (pKa ~2.9).
- Methoxy (electron-donating) stabilizes the aromatic ring.
- Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4) .
Biological Activity
2-(2-Fluorocyclohexyl)acetic acid is an organic compound characterized by its unique structure, which includes a fluorinated cyclohexane moiety and an acetic acid group. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
- Molecular Formula : C8H13FO2
- CAS Number : 1000525-30-3
- Structure : The compound features a cyclohexane ring with a fluorine atom and an acetic acid functional group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to certain enzymes, potentially altering metabolic pathways. For example, it may interact with cyclooxygenase (COX) enzymes, influencing inflammatory processes.
- Receptor Modulation : The compound may modulate receptors involved in pain signaling pathways, similar to other fluorinated compounds like gabapentin, which targets the α2δ subunit of voltage-gated calcium channels .
Pharmacological Applications
Research indicates several potential applications for this compound in pharmacology:
- Pain Management : Due to its structural similarities with gabapentin, it may exhibit analgesic properties by modulating neurotransmitter release in pain pathways.
- Anti-inflammatory Effects : The compound could serve as a non-steroidal anti-inflammatory drug (NSAID), targeting COX enzymes to reduce inflammation.
- Neuroprotective Properties : There is potential for this compound to protect neuronal cells from damage in models of neurodegenerative diseases.
Study 1: Analgesic Properties
A study examined the effects of this compound in rodent models of neuropathic pain. The results indicated that the compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve inhibition of excitatory neurotransmitter release at synapses associated with pain signaling pathways.
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound inhibited COX-1 and COX-2 enzymes with IC50 values comparable to established NSAIDs. This suggests that the compound may be effective in managing inflammatory conditions.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Fluorinated cyclohexane + acetic acid | Analgesic, anti-inflammatory |
| Cyclohexylacetic acid | Cyclohexane + acetic acid | Moderate analgesic effects |
| Gabapentin | Similar structure | Strong analgesic effects via VGCC modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
